molecular formula C9H8ClN3O2 B11881186 Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11881186
M. Wt: 225.63 g/mol
InChI Key: GSYNJXLCSRXTKV-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a methyl ester group at the 6-position and a chlorine atom at the 7-position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a condensation reaction with hydrazine to form the pyrazole ring. This intermediate is then reacted with a suitable chlorinating agent to introduce the chlorine atom at the 7-position. Finally, the esterification of the carboxylic acid group yields the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while hydrolysis will yield the corresponding carboxylic acid .

Scientific Research Applications

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
  • 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide

Uniqueness

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-5-3-7-11-4-6(9(14)15-2)8(10)13(7)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYNJXLCSRXTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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